molecular formula C9H5F2N B11822977 3-(3,4-difluorophenyl)prop-2-enenitrile

3-(3,4-difluorophenyl)prop-2-enenitrile

Cat. No.: B11822977
M. Wt: 165.14 g/mol
InChI Key: OHHDNIVVIHGFEI-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)prop-2-enenitrile is an organic compound with the molecular formula C9H5F2N It is characterized by the presence of a nitrile group attached to a propenyl chain, which is further connected to a difluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-difluorophenyl)prop-2-enenitrile typically involves the reaction of 3,4-difluorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions generally include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Piperidine or other organic bases

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.

    Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents or nitrating agents under controlled conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids

    Reduction: Primary amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

3-(3,4-Difluorophenyl)prop-2-enenitrile has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-difluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets, leading to various biological effects. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the difluorophenyl ring can interact with hydrophobic pockets in proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dichlorophenyl)prop-2-enenitrile
  • 3-(3,4-Dimethylphenyl)prop-2-enenitrile
  • 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile

Uniqueness

3-(3,4-Difluorophenyl)prop-2-enenitrile is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.

Properties

IUPAC Name

3-(3,4-difluorophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHDNIVVIHGFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC#N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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